molecular formula C14H17NO3 B7475150 N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide

N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide

Cat. No. B7475150
M. Wt: 247.29 g/mol
InChI Key: KUVNIRPTTSDSLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide, also known as Furosemide, is a widely used diuretic drug that is used to treat various medical conditions, including hypertension, edema, and congestive heart failure. The chemical structure of Furosemide is composed of a furan ring, a tetramethylfuran ring, and a carboxamide group.

Mechanism of Action

N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide works by inhibiting the reabsorption of sodium and chloride ions in the loop of Henle in the kidney. This results in increased excretion of water and electrolytes, leading to a reduction in blood volume and pressure.
Biochemical and physiological effects:
N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide has various biochemical and physiological effects on the body. It increases the excretion of sodium, chloride, potassium, and water from the body, which helps in reducing blood volume and pressure. N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide also increases the production of prostaglandins, which can cause vasodilation and increase blood flow.

Advantages and Limitations for Lab Experiments

N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide has some limitations for use in laboratory experiments. It has a short half-life, which can make it difficult to maintain a consistent concentration in the body. Additionally, N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide can interfere with the excretion of other drugs, which can complicate experimental designs.

Future Directions

There are several potential future directions for research on N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide. One area of interest is the development of new formulations that can improve the bioavailability and duration of action of the drug. Another area of research is the investigation of the potential use of N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide in the treatment of other medical conditions, such as pulmonary hypertension and cerebral edema. Additionally, there is a need for further research on the long-term effects of N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide on the body, particularly in patients with chronic kidney disease and heart failure.
In conclusion, N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide is a widely used diuretic drug that has been extensively studied for its therapeutic applications in various medical conditions. It has a well-established mechanism of action and several advantages for use in laboratory experiments. However, there are also some limitations and potential future directions for research on this drug. Further research is needed to fully understand the biochemical and physiological effects of N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide and to explore its potential therapeutic applications in other medical conditions.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide involves the reaction between 2-furancarboxaldehyde and 3-amino-2,4,5-trimethyltetrahydrofuran in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide.

Scientific Research Applications

N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications in various medical conditions. It has been shown to be effective in reducing blood pressure, edema, and congestion in patients with heart failure. N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide has also been used in the treatment of acute renal failure, chronic kidney disease, and liver cirrhosis.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-9-10(2)18-11(3)13(9)14(16)15(4)8-12-6-5-7-17-12/h5-7H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVNIRPTTSDSLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1C(=O)N(C)CC2=CC=CO2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-N,2,4,5-tetramethylfuran-3-carboxamide

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